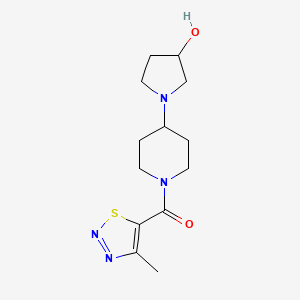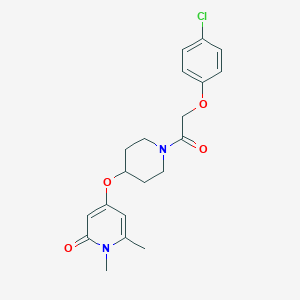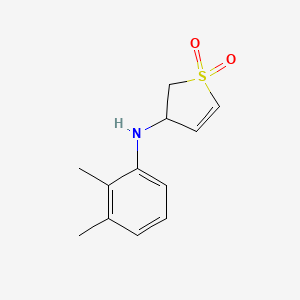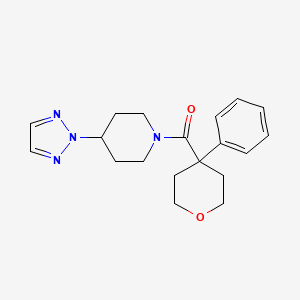
1-(4-Methyl-1,2,3-thiadiazol-5-yl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H20N4O2S and its molecular weight is 296.39. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Piperidinderivate spielen eine entscheidende Rolle in der Wirkstoffentwicklung aufgrund ihrer vielfältigen pharmakologischen Aktivitäten. Forscher haben die Synthese und Modifikation von Piperidin-basierten Verbindungen für potenzielle therapeutische Anwendungen untersucht . Die betreffende Verbindung kann als Gerüst für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen.
- Jüngste Studien konzentrierten sich auf ATP-kompetitive Inhibitoren, die Piperidin-Einheiten enthalten. Diese Inhibitoren zeigen Selektivität für die Proteinkinase B (PKB) gegenüber eng verwandten Kinasen wie der Proteinkinase A (PKA) . Die Struktur der Verbindung könnte optimiert werden, um ihre kinasehemmenden Eigenschaften zu verbessern.
- Piperidinderivate haben antibakterielle und antivirale Wirkungen gezeigt. Forscher haben ihr Potenzial gegen verschiedene Krankheitserreger, darunter Bakterien und Viren, untersucht . Das einzigartige Substitutionsschema der Verbindung kann zu ihren antimikrobiellen Eigenschaften beitragen.
- Piperin, ein natürliches Alkaloid mit einer Piperidin-Einheit, zeigt eine starke antioxidative Wirkung durch das Entfernen freier Radikale . Obwohl sich unsere Verbindung in der Struktur unterscheidet, könnte ihr Piperidin-Kern auch antioxidatives Potenzial besitzen.
- Der 1,2,3-Thiadiazolring und das Piperidinfragment der Verbindung bieten eine interessante Kombination für die Synthese von Heterocyclen. Forscher haben Cyclisierungs-, Annulations- und Mehrkomponentenreaktionen untersucht, um verschiedene Piperidinderivate zu erhalten . Diese Synthesewege bieten wertvolle Einblicke für organische Chemiker.
- Die Untersuchung der biologischen Aktivität von Piperidinderivaten ist unerlässlich. Forscher haben ihre Auswirkungen auf zelluläre Prozesse, Rezeptorbindung und enzymatische Hemmung bewertet . Unsere Verbindung rechtfertigt eine gründliche biologische Bewertung, um potenzielle therapeutische Ziele aufzudecken.
Medizinische Chemie und Wirkstoffdesign
Kinase-Hemmung
Antibakterielle und antivirale Aktivität
Antioxidative Eigenschaften
Strategien zur Synthese von Heterocyclen
Biologische Bewertung und pharmakologisches Screening
Zusammenfassend lässt sich sagen, dass die Verbindung 1-(4-Methyl-1,2,3-thiadiazol-5-yl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanon vielversprechend in der medizinischen Chemie, der Kinase-Hemmung, der antimikrobiellen Aktivität und den antioxidativen Eigenschaften ist. Ihre einzigartige Struktur lädt zu weiterer Erforschung ein und macht sie zu einem spannenden Thema für wissenschaftliche Forschung. 🌟
Eigenschaften
IUPAC Name |
[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-9-12(20-15-14-9)13(19)16-5-2-10(3-6-16)17-7-4-11(18)8-17/h10-11,18H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPPWCIURKMLKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,5-Difluorophenyl)sulfanyl]acetic acid](/img/structure/B2378436.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)




![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)
![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)

![6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2378456.png)
